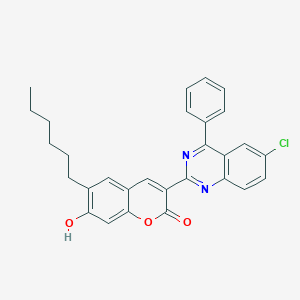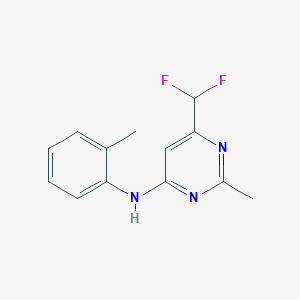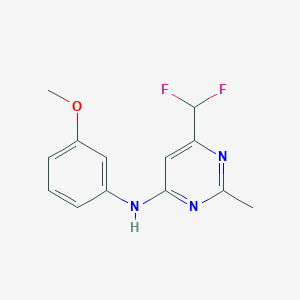
3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones and chromenones are both classes of organic compounds that are often used in medicinal chemistry due to their wide range of biological activities . Quinazolinones, in particular, have been reported to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .
Molecular Structure Analysis
The molecular structure of this compound would include a quinazolinone ring attached to a chromenone ring. The exact structure would depend on the placement of the substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the exact structure and the conditions under which the reactions are carried out. Quinazolines are generally stable in cold dilute acid and alkaline solutions, but they can be destroyed when these solutions are boiled .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN2O3/c1-2-3-4-6-11-19-14-20-15-23(29(34)35-26(20)17-25(19)33)28-31-24-13-12-21(30)16-22(24)27(32-28)18-9-7-5-8-10-18/h5,7-10,12-17,33H,2-4,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWGSCXPMRWPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484060.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)
